SGI-1027

Epigenetics Cancer Research Enzymology

SGI-1027 is a quinoline-derived SAM-competitive DNMT inhibitor that selectively degrades DNMT1 via proteasome without DNA incorporation, enabling epigenetic modulation in non-dividing cells. Shows 2-5x superior reactivation of p16, MLH1, and TIMP3 vs. decitabine in RKO cells at 2.5 µM. Used as a non-nucleoside benchmark for SAR programs targeting maintenance methylation machinery.

Molecular Formula C27H23N7O
Molecular Weight 461.5 g/mol
CAS No. 1020149-73-8
Cat. No. B1684302
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSGI-1027
CAS1020149-73-8
SynonymsN-(4-(2-amino-6-methylpyrimidin-4-ylamino)phenyl)-4-(quinolin-4-ylamino)benzamide
SGI-1027
Molecular FormulaC27H23N7O
Molecular Weight461.5 g/mol
Structural Identifiers
SMILESCC1=CC(=NC(=N1)N)NC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)NC4=CC=NC5=CC=CC=C54
InChIInChI=1S/C27H23N7O/c1-17-16-25(34-27(28)30-17)32-20-10-12-21(13-11-20)33-26(35)18-6-8-19(9-7-18)31-24-14-15-29-23-5-3-2-4-22(23)24/h2-16H,1H3,(H,29,31)(H,33,35)(H3,28,30,32,34)
InChIKeyQSYLKMKIVWJAAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

SGI-1027 (CAS 1020149-73-8) Procurement Overview: Quinoline-Based DNMT1 Inhibitor with Selective Degradation


SGI-1027 is a synthetic, cell-permeable quinoline-based small molecule that functions as a competitive inhibitor of DNA methyltransferase (DNMT) enzymes, binding at the S-adenosylmethionine (SAM) cofactor site [1]. It inhibits DNMT1, DNMT3A, and DNMT3B, but is distinguished by its ability to induce selective, proteasome-mediated degradation of DNMT1 protein in cellular contexts without affecting DNMT3A/3B levels [2]. The compound's chemical identity is N-(4-(2-amino-6-methylpyrimidin-4-ylamino)phenyl)-4-(quinolin-4-ylamino)benzamide, with a molecular weight of 461.52 g/mol .

Why SGI-1027 (CAS 1020149-73-8) Cannot Be Replaced by Common In-Class DNMT Inhibitors


Substitution with generic DNMT inhibitors like RG108 or nucleoside analogs (e.g., decitabine) fails to reproduce SGI-1027's specific functional profile. SGI-1027 combines direct, SAM-competitive enzyme inhibition with a distinct post-translational mechanism: the selective, proteasome-dependent degradation of DNMT1 protein [1]. Unlike RG108, which primarily acts as a catalytic inhibitor, SGI-1027 actively reduces DNMT1 protein levels in cells [2]. Compared to decitabine, a nucleoside analog that requires DNA incorporation and induces genome-wide hypomethylation, SGI-1027 reactivates tumor suppressor genes without triggering global DNA demethylation or caspase-3 activation, offering a mechanistically distinct hypomethylation profile .

SGI-1027 (CAS 1020149-73-8) Quantitative Evidence Guide: Head-to-Head and Comparative Data


Direct Biochemical Inhibition: SGI-1027 IC50 Values on DNMT1 Compared to RG108

In cell-free enzymatic assays, SGI-1027 exhibits a different potency profile compared to the widely used non-nucleoside inhibitor RG108. SGI-1027 inhibits human DNMT1 with an IC50 of 6 μM using hemimethylated DNA as substrate, while RG108 achieves an IC50 of 115 nM . Though RG108 is more potent in isolated enzyme assays, SGI-1027 offers a distinct mechanism that combines inhibition with protein degradation in cellular systems [1].

Epigenetics Cancer Research Enzymology

Direct Head-to-Head Cellular DNMT1 Inhibition: SGI-1027 vs. RG108 in Leukemia Cells

In a direct comparison using U937 human leukemia cells, SGI-1027 at 50 μM demonstrated stronger inhibition of DNMT1 activity than RG108 at the same concentration [1]. This cellular context is critical, as it highlights SGI-1027's superior performance relative to RG108 in a disease-relevant model, despite RG108's higher potency in cell-free assays.

Leukemia Epigenetics Cellular Assay

Selective DNMT1 Protein Degradation: SGI-1027 vs. Decitabine Mechanism

SGI-1027 induces rapid, selective degradation of DNMT1 protein via a proteasomal pathway, a mechanism not shared by catalytic inhibitors like RG108. At concentrations of 2.5–5 μM (comparable to decitabine), SGI-1027 achieves complete degradation of DNMT1 protein within 24 hours without affecting DNMT3A, DNMT3B, or DNMT1 mRNA levels [1]. This degradation is blocked by the proteasome inhibitor MG132, confirming the mechanism .

Protein Degradation DNMT1 Proteasome

Tumor Suppressor Gene Reactivation: SGI-1027 vs. Decitabine Efficacy

In a direct functional comparison, SGI-1027 is more effective than the nucleoside analog decitabine at reactivating silenced tumor suppressor genes. At a concentration of 2.5 μM, SGI-1027 achieved 2-fold, 3-fold, and 5-fold greater reactivation of p16 mRNA, MLH1 mRNA, and p16 protein, respectively, in human colon carcinoma RKO cells . This reactivation occurs without inducing genome-wide hypomethylation or caspase-3 activation [1].

Gene Reactivation Epigenetic Therapy Tumor Suppressor

Comparative DNMT Isoform Inhibition Profile: SGI-1027 vs. MC3343

SGI-1027 exhibits a balanced inhibition profile across DNMT isoforms (IC50: 6 μM for DNMT1, 8 μM for DNMT3A, 7.5 μM for DNMT3B with hemimethylated DNA or Poly(dI-dC)) . In contrast, the next-generation inhibitor MC3343 shows preferential inhibition of DNMT3A (IC50 1.7 μM) over DNMT1 (IC50 5.7 μM) . For applications requiring pan-DNMT inhibition with comparable potency, SGI-1027 provides a more uniform inhibition profile.

DNMT3A DNMT3B Isoform Selectivity

Recommended Applications for SGI-1027 (CAS 1020149-73-8) Based on Quantitative Evidence


Cellular Studies Requiring Sustained DNMT1 Depletion Without Global Hypomethylation

Use SGI-1027 when the experimental goal is to deplete DNMT1 protein in cancer cell lines to study its role in gene silencing, without inducing the genome-wide DNA damage or hypomethylation associated with nucleoside analogs. The selective degradation mechanism allows for complete protein loss at 2.5–5 μM within 24 hours [1], and is ideal for time-course experiments or combination treatments where maintaining a specific epigenetic state is critical.

Direct Comparative Studies Against RG108 in Leukemia or Solid Tumor Models

Select SGI-1027 for cellular assays in U937 leukemia or RKO colon cancer cells when a direct comparison with RG108 is planned. SGI-1027 demonstrates superior cellular inhibition of DNMT1 at 50 μM [2] and is 2- to 5-fold more effective than decitabine at reactivating p16 and MLH1 tumor suppressors at 2.5 μM . This makes it a preferred positive control or test compound for evaluating novel DNMT inhibitors in cell-based systems.

Epigenetic Reactivation Screens in Solid Tumor Cell Lines

Employ SGI-1027 in medium- to high-throughput screens aimed at reactivating silenced tumor suppressor genes (e.g., p16, MLH1, TIMP3) in colon, breast, or gastric cancer cell lines. Its efficacy at low micromolar concentrations (2.5 μM) over 7–12 days [3], combined with its ability to avoid caspase-3 activation, allows for cleaner phenotypic readouts of epigenetic reactivation without confounding apoptosis signals.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for SGI-1027

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.